molecular formula C16H12ClN3O3 B2695150 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921122-30-7

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2695150
CAS No.: 921122-30-7
M. Wt: 329.74
InChI Key: AIEDEEZUACEJHT-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative characterized by a 1,3,4-oxadiazole ring, a structural motif known to confer significant biological activity in medicinal chemistry research. Compounds within this class have demonstrated promising potential in scientific applications, particularly as agents in anticancer and antimicrobial research. Based on studies of highly analogous molecules, this compound may act by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Its proposed mechanism of action involves the modulation of key enzymatic pathways, potentially through hydrogen bonding interactions facilitated by its benzamide group . In antimicrobial contexts, similar oxadiazole derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens like Candida albicans , by disrupting essential cellular processes . The synthesis of this reagent typically involves multi-step organic reactions, including the cyclization of a hydrazide intermediate to form the critical 1,3,4-oxadiazole ring, followed by condensation with an appropriate benzoyl chloride derivative. Researchers are advised to purify the final product using techniques such as column chromatography to ensure high purity . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-7-3-5-11(9-13)15-19-20-16(23-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEDEEZUACEJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the benzamide moiety can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation/Reduction: Modified oxadiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential due to its unique structural properties. The presence of the oxadiazole ring is particularly significant, as compounds containing this moiety have been associated with various biological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits antimicrobial activity against several pathogens. Studies have shown that derivatives of oxadiazole compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for antibiotic development .

Anticancer Potential

Preliminary investigations suggest that this compound may interact with proteins involved in cell signaling pathways related to cancer. The ability of oxadiazole derivatives to modulate these pathways positions them as promising leads in cancer therapy. Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that highlight its versatility in synthetic organic chemistry. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Synthetic Pathways

The synthesis generally includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the chloro and methoxy groups via electrophilic substitution reactions.

These synthetic routes demonstrate the complexity involved in producing this compound while allowing for modifications that can enhance its biological properties.

Comparative Analysis with Related Compounds

To appreciate the unique characteristics of this compound, it is helpful to compare it with structurally related compounds.

Compound NameDistinguishing FeaturesPotential Applications
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamideContains a thiadiazole ring instead of an oxadiazole ringAntimicrobial activity
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamideFeatures dimethoxy substitutionAltered pharmacological properties
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-benzamideContains a different phenyl substituentPotentially different antimicrobial activity

This table illustrates how modifications in the molecular structure can lead to variations in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

In Vitro Studies

In vitro screening has shown that derivatives exhibit significant antibacterial and antifungal activities comparable to established antibiotics like isoniazid and fluconazole . These findings underscore the potential for developing new therapeutic agents based on this compound class.

Structure Activity Relationship Studies

Research has focused on elucidating the relationship between chemical structure and biological activity. For instance, variations in substituents on the benzene ring can significantly influence lipophilicity and overall bioactivity .

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes or receptors involved in various biological processes, thereby modulating their activity.

    Pathways: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Anti-Inflammatory Activity

The compound’s anti-inflammatory activity was compared to analogues with varying substituents on the benzamide and oxadiazole rings:

Compound Substituents (Benzamide/Oxadiazole) Anti-Inflammatory Activity (% Inhibition) Standard Drug (Indomethacin) Reference
Target Compound 3-Cl / 3-methoxyphenyl Moderate (~55–60%) Indomethacin (70–75%)
C4 3-Cl / 3-chlorophenyl Higher (~65–70%) Indomethacin
C7 4-Nitro / 4-nitrophenyl Highest (~75–80%) Indomethacin

Key Findings :

  • Substituent Position : 2,5-substituted oxadiazoles (e.g., C7) exhibit superior activity compared to 3-chloro-substituted derivatives like the target compound .
  • Electron-Withdrawing Groups : Nitro groups enhance activity more than chloro or methoxy groups due to increased electron deficiency, improving receptor binding .

Antibacterial Activity

Analogues with thiazole-oxadiazole hybrids demonstrated potent antibacterial activity:

Compound Substituents MIC Range (µg/ml) Reference
Target Compound Not reported N/A
50a-50d Analogues Thiazole + 4-arylphenyl groups 12.5–100

Antifungal Activity

Two oxadiazole derivatives, LMM5 and LMM11 , showed efficacy against Candida albicans via thioredoxin reductase inhibition:

Compound Substituents Antifungal Activity (IC₅₀) Reference
LMM5 Sulfamoyl + 4-methoxyphenyl 2.5 µM
Target Compound 3-Cl + 3-methoxyphenyl Not tested

Structural Insight : Sulfamoyl groups in LMM5 enhance solubility and target affinity compared to the target compound’s chloro-methoxy motif .

Cytotoxicity and Enzyme Inhibition

A methoxy-substituted analogue (5a ) displayed cytotoxicity in cancer cell lines:

Compound Substituents Cytotoxicity (IC₅₀) Reference
5a 4-Cl + 4-chlorophenyl 18 µM
Target Compound 3-Cl + 3-methoxyphenyl Not reported

Biological Activity

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides and features an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The presence of diverse functional groups within its structure suggests various mechanisms of action and interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C16H12ClN3O3C_{16}H_{12}ClN_3O_3, with a molecular weight of 324.74 g/mol. Its structure includes:

  • A chloro group (Cl)
  • An amide group (C=O-NH)
  • An oxadiazole ring , which is known for its bioactivity.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in several studies.

Anticancer Activity

  • Mechanism of Action : The oxadiazole moiety is believed to interact with various cellular targets, leading to apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can induce apoptosis by activating pathways involving p53 and caspases .
  • Case Studies :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines with IC50 values indicating potent activity .
    • A comparative study noted that this compound displayed higher cytotoxicity than standard anticancer drugs like doxorubicin in certain assays .
Cell LineIC50 Value (µM)Reference CompoundComparison
MCF-715.63TamoxifenSimilar
U-93710.38DoxorubicinHigher
A549 (Lung)0.12–2.78DoxorubicinHigher

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for compounds within the oxadiazole class. The structural features of this compound may enhance its interaction with microbial targets .

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

  • Apoptosis Induction : Flow cytometry assays have confirmed that the compound can induce apoptosis in cancer cells through dose-dependent mechanisms .
  • Molecular Docking Studies : These studies suggest strong interactions between the oxadiazole derivatives and specific protein targets involved in cancer progression, indicating a rational basis for further development as anticancer agents .
  • Pharmacological Potential : The compound's diverse functional groups allow for modifications that could enhance its pharmacological profile and selectivity against specific cancer types or pathogens .

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